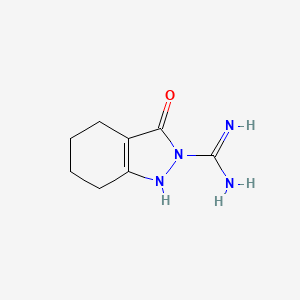

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is a specialty product used for proteomics research . It has a molecular formula of C8H12N4O and a molecular weight of 180.21 .

Molecular Structure Analysis

The molecular structure of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is characterized by its molecular formula C8H12N4O . More detailed structural information may be available from specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” include its molecular formula (C8H12N4O) and molecular weight (180.21) . More detailed property data may be available from specialized databases or scientific literature.Applications De Recherche Scientifique

Antineoplastic Activities

Research indicates that derivatives of indazole, such as Lonidamine, exhibit significant antineoplastic activities. Lonidamine is a derivative of indazole-3-carboxylic acid, known for its ability to inhibit aerobic glycolysis and lactate transport in neoplastic cells, without affecting cellular nucleic acids or protein synthesis. This compound has shown potentiation of cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its mechanism of action includes altering membrane permeability, which may enhance drug uptake, reverse drug resistance, and trigger apoptotic pathways. Clinical trials have investigated Lonidamine's efficacy in treating advanced breast, ovarian, and lung cancer, suggesting a significant role in combination with standard chemotherapy and radiotherapy (Di Cosimo et al., 2003).

Heterocyclic Compounds Synthesis

Indazole derivatives are highlighted for their therapeutic applications due to their diverse biological activities. These compounds are of great pharmacological importance, forming the core structure of numerous compounds with potential therapeutic value. Research covering patents from 2013 to 2017 on indazole derivatives reveals promising anticancer and anti-inflammatory activities, along with applications in treating disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Modulation of Biological Activities

The synthesis and chemistry of heterocyclic N-oxide derivatives, including indazole-based compounds, are recognized for their versatility in synthetic intermediates and biological importance. These compounds have shown functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, exhibiting anticancer, antibacterial, and anti-inflammatory activities. This emphasizes the heterocyclic N-oxide motif's role in advanced chemistry and drug development investigations (Li et al., 2019).

Propriétés

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUZAXZCHGYTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327534 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide | |

CAS RN |

210417-14-4 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)